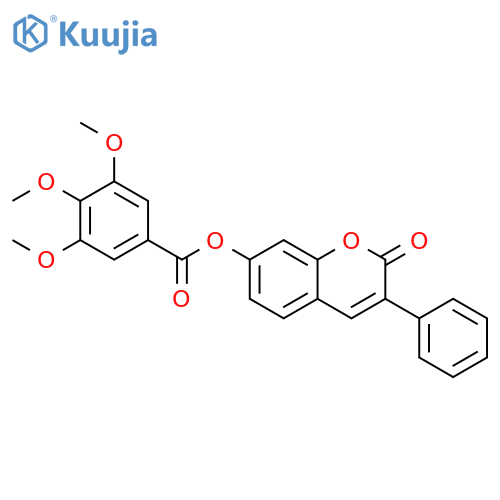

Cas no 859662-30-9 (2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate)

2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate 化学的及び物理的性質

名前と識別子

-

- 2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

- (2-oxo-3-phenylchromen-7-yl) 3,4,5-trimethoxybenzoate

- Benzoic acid, 3,4,5-trimethoxy-, 2-oxo-3-phenyl-2H-1-benzopyran-7-yl ester

-

- インチ: 1S/C25H20O7/c1-28-21-12-17(13-22(29-2)23(21)30-3)24(26)31-18-10-9-16-11-19(15-7-5-4-6-8-15)25(27)32-20(16)14-18/h4-14H,1-3H3

- InChIKey: AFVHYRMKYSQXJU-UHFFFAOYSA-N

- SMILES: C(OC1=CC=C2C(=C1)OC(=O)C(C1=CC=CC=C1)=C2)(=O)C1=CC(OC)=C(OC)C(OC)=C1

じっけんとくせい

- 密度みつど: 1.291±0.06 g/cm3(Predicted)

- Boiling Point: 588.2±49.0 °C(Predicted)

2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1862-0480-2μmol |

2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate |

859662-30-9 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1862-0480-20μmol |

2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate |

859662-30-9 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1862-0480-2mg |

2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate |

859662-30-9 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1862-0480-5mg |

2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate |

859662-30-9 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1862-0480-50mg |

2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate |

859662-30-9 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1862-0480-25mg |

2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate |

859662-30-9 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1862-0480-1mg |

2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate |

859662-30-9 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1862-0480-30mg |

2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate |

859662-30-9 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1862-0480-10μmol |

2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate |

859662-30-9 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1862-0480-3mg |

2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate |

859662-30-9 | 90%+ | 3mg |

$63.0 | 2023-05-17 |

2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate 関連文献

-

Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoateに関する追加情報

Introduction to 2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate (CAS No. 859662-30-9) and Its Emerging Applications in Chemical Biology

The compound 2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate, identified by the CAS number 859662-30-9, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This chromene derivative, characterized by its intricate structural framework, has garnered attention due to its unique chemical properties and promising biological activities. The presence of both chromen and trimethoxybenzoyl moieties in its structure endows it with a diverse array of interactions with biological targets, making it a valuable scaffold for drug discovery and mechanistic studies.

In recent years, the field of chemical biology has witnessed remarkable advancements in the development of small-molecule tools to probe biological pathways and modulate cellular processes. Among these tools, heterocyclic compounds like chromenes have emerged as pivotal players due to their ability to interact with a wide range of biological targets. The 2H-chromen core of this compound is particularly noteworthy, as chromenes have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a phenyl group at the 3-position further enhances its binding affinity and selectivity towards specific biological receptors.

The 3,4,5-trimethoxybenzoate moiety adds another layer of complexity to the molecule, providing a lipophilic anchor that can influence its solubility and membrane permeability. This feature is particularly important in drug design, as it can modulate the compound's ability to cross biological membranes and reach intracellular targets. Additionally, the methoxy groups introduce potential sites for further functionalization, allowing chemists to tailor the compound's properties for specific applications.

Recent studies have highlighted the therapeutic potential of chromene derivatives in addressing various diseases. For instance, research has demonstrated that certain chromenes exhibit potent inhibitory effects on enzymes involved in cancer progression. The 2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate structure aligns well with this trend, as preliminary computational studies suggest that it can interact with key residues in enzyme active sites. This interaction could potentially disrupt pathological signaling pathways associated with diseases such as cancer and neurodegeneration.

Moreover, the compound's stability under various physiological conditions makes it an attractive candidate for further development. Chromenes are known for their robustness against degradation by metabolic enzymes, which could enhance their bioavailability and prolong their therapeutic effects. This stability is particularly relevant in drug development pipelines where long-lasting activity is desired.

From a synthetic chemistry perspective, 2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate exemplifies the elegance of heterocyclic chemistry in creating complex molecular architectures. The synthesis of this compound involves multi-step reactions that showcase the interplay between organic transformations and molecular design principles. Advanced synthetic methodologies have enabled researchers to construct this molecule with high precision, allowing for detailed structural optimization.

The pharmaceutical industry has been increasingly interested in exploring chromene derivatives for their therapeutic applications. The versatility of this scaffold allows for modifications that can fine-tune its pharmacokinetic and pharmacodynamic properties. For example, incorporating fluorine atoms or other halogenated groups could enhance metabolic stability while maintaining biological activity. Such modifications are often guided by structure-based drug design approaches that leverage computational modeling and high-throughput screening techniques.

In conclusion,2 oxo 3 phenyl 2H chromen 7 yl 3 4 5 trimethoxybenzoate (CAS No. 859662 30 9) stands out as a promising compound with significant implications for chemical biology and drug discovery. Its unique structural features and biological activities make it a valuable tool for researchers investigating disease mechanisms and developing novel therapeutics. As our understanding of molecular interactions continues to evolve,this chromene derivative will undoubtedly play a crucial role in advancing therapeutic strategies across multiple disciplines.

859662-30-9 (2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate) Related Products

- 1784473-48-8(4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine)

- 2227868-55-3((1S)-2-amino-1-(2-ethylphenyl)ethan-1-ol)

- 65473-89-4(OXIRANE, 2-METHYL-2-(3-PHENOXYPHENYL)-)

- 1361118-52-6(N-(2-Methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine)

- 2378503-59-2(6-Azaspiro[3.4]octan-2-ol, hydrochloride (1:1), cis-)

- 1076245-99-2((5-Ethoxy-2-(trifluoromethoxy)phenyl)boronic acid)

- 220684-41-3((4E)-4-[1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one)

- 2248321-07-3(7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylic acid)

- 1361527-65-2(6-(Perchlorophenyl)picolinonitrile)

- 90888-61-2((2-methyl-1H-indol-3-yl)methanamine)